molecular formula C12H14O4 B1348948 2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid CAS No. 7510-46-5

2-(2-Methoxy-4-prop-1-enyl-phenoxy)acetic acid

Cat. No.: B1348948
CAS No.: 7510-46-5
M. Wt: 222.24 g/mol
InChI Key: UORQJKKOBXSGRG-UHFFFAOYSA-N
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Description

{2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C 12 H 14 O 4 and a monoisotopic mass of 222.089209 Da , this solid serves as a valuable building block in medicinal chemistry and chemical biology. This compound belongs to the class of phenoxyacetic acid derivatives, a scaffold of significant interest in pharmaceutical research. Phenoxyacetic acid derivatives have been extensively explored as potent antagonists of the CRTh2 (Chemoattractant Receptor-Homologous Molecule expressed on T Helper 2 cells) receptor, a key target in the development of therapies for allergic inflammatory diseases such as asthma . The specific stereochemistry of the propenyl chain, indicated by the (E)-configuration, is a critical structural feature that can influence the compound's three-dimensional shape, binding affinity, and overall biological activity . Researchers utilize this chemical as a key intermediate in the synthesis and structure-activity relationship (SAR) studies of more complex bioactive molecules, leveraging its synthetic versatility . The biological activity of such compounds is intrinsically linked to their molecular structure and electronic charge distribution . Studies on phenoxyacetic acid herbicides, which share a common core structure, demonstrate that differences in substitution patterns can significantly impact physicochemical properties, reactivity, and biological effects . This highlights the importance of well-characterized intermediates like {2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid for designing novel compounds with optimized properties. This product is provided for research use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

2-(2-methoxy-4-prop-1-enylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-4-9-5-6-10(11(7-9)15-2)16-8-12(13)14/h3-7H,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORQJKKOBXSGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40876827
Record name Acetic acid, [2-methoxy-4-(1-propenyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7510-46-5
Record name Acetic acid, [2-methoxy-4-(1-propenyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40876827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid typically involves the reaction of 2-methoxy-4-[(1e)-prop-1-en-1-yl]phenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenolate anion attacks the methylene carbon of chloroacetic acid, forming an ether bond .

Industrial Production Methods

Industrial production methods for {2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Eugenol and Isoeugenol Derivatives

  • 2-[2-Methoxy-4-(prop-2-enyl)phenoxy]acetic acid (derived from eugenol): Differs in the position of the double bond (prop-2-enyl vs. prop-1-en-1-yl). This positional isomerism may alter molecular geometry, affecting binding to enzymes or receptors. For instance, eugenol derivatives are known for antimicrobial properties, but the acetic acid moiety in the target compound could enhance solubility or modify toxicity .
  • Isoeugenol (2-methoxy-4-(prop-1-en-1-yl)phenol): The absence of the acetic acid group in isoeugenol reduces hydrophilicity, impacting bioavailability. Isoeugenol is a common flavoring agent, whereas the target compound’s carboxylic acid group may enable salt formation for improved formulation .

Phenolic Acetic Acid Derivatives with Aromatic Substitutents

  • (E)-2-(2-(3-Oxo-3-(p-tolyl)prop-1-en-1-yl)phenoxy)acetic acid (S5): Features a 3-oxo-3-(p-tolyl)propenyl group. S5 has a higher melting point (132–134°C) compared to the target compound, suggesting stronger intermolecular forces due to the p-tolyl group .
  • (E)-2-(2-(3-Oxo-3-(4-(trifluoromethyl)phenyl)prop-1-en-1-yl)phenoxy)acetic acid (S6): The trifluoromethyl group introduces hydrophobicity and metabolic stability. S6’s lower melting point (125–130°C) compared to S5 may reflect reduced crystal packing efficiency due to steric effects .

Thiadiazole-Functionalized Derivatives

  • 2-(2-Methoxy-4-(3-oxo-3-substituted phenylprop-1-enyl)phenoxy)acetic acid derivatives: Cyclization with thiosemicarbazide yields 1,3,4-thiadiazole hybrids. These compounds exhibit enhanced antimicrobial activity, demonstrating how functionalization of the acetic acid group can tailor biological properties .

Table 1: Comparative Physical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituents
Target Compound Not reported 222.24* (1E)-prop-1-en-1-yl, acetic acid
S5 132–134 326.34 3-oxo-3-(p-tolyl)propenyl
S6 125–130 380.31 3-oxo-3-(CF₃-phenyl)propenyl
2-[2-Methoxy-4-(prop-2-enyl)phenoxy]acetic acid Not reported 236.27 prop-2-enyl

*Calculated based on molecular formula C₁₂H₁₄O₄.

Biological Activity

{2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid, with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol, is an organic compound that has garnered interest for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Property Details
IUPAC Name 2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]acetic acid
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS Number 7510-46-5

The specific targets and mechanisms of action for {2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid remain largely unknown, as ongoing research seeks to elucidate its biochemical pathways. Initial studies suggest that it may interact with various cellular components, potentially affecting signaling pathways related to inflammation and cancer cell proliferation .

Antimicrobial Properties

Research indicates that derivatives of phenoxy acetic acids, including {2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid, exhibit antimicrobial properties. A study evaluated various phenoxy acetic acid derivatives against Mycobacterium tuberculosis, demonstrating significant anti-mycobacterial activity . This suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. For instance, structural analogs have been evaluated for their cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. Compounds with similar structures showed IC50 values indicating selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies have shown that compounds related to {2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid exhibit varying degrees of cytotoxicity against cancer cell lines. For example:
    • Compound 5o exhibited an IC50 of 2.13 µM against MCF-7 cells.
    • Other derivatives displayed IC50 values ranging from 3 to 6 µM across different cancer cell lines, indicating promising selectivity for malignant over normal cells .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to tubulin proteins, suggesting mechanisms through which they may inhibit cancer cell growth by disrupting microtubule dynamics .

Pharmacokinetics

The pharmacokinetic profile of {2-Methoxy-4-[(1e)-prop-1-en-1-yl]phenoxy}acetic acid is still under investigation. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical in determining the therapeutic potential of this compound. Current research aims to optimize these parameters to enhance bioavailability and efficacy in clinical settings.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing {2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves alkylation of phenolic precursors (e.g., 2-methoxy-4-propenylphenol) with chloroacetic acid derivatives under basic conditions. A procedure analogous to involves refluxing sodium bicarbonate with the phenolic precursor and chloroacetic acid in ethanol/water, followed by alkylation with propargyl bromide at 70–80°C, yielding ~66% after recrystallization. Critical factors include solvent polarity (ethanol vs. benzene), stoichiometric ratios (excess alkylating agent), and temperature control to minimize side reactions like hydrolysis. Alternative methods may employ Mitsunobu reactions for ether formation, but these require optimization of azide reagents (e.g., DIAD) and catalysts (e.g., triphenylphosphine) .

Q. What spectroscopic techniques are essential for characterizing {2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid, and what key spectral markers should be identified?

  • Methodological Answer :

  • IR Spectroscopy : Identify C-O-C stretches (~1238 cm⁻¹) and ester C=O (~1761 cm⁻¹) ().
  • ¹H NMR : Methoxy protons appear as a singlet (δ 3.8–4.0 ppm), while propenyl vinyl protons show splitting (δ 5.5–6.5 ppm).
  • UV-Vis : Conjugated systems exhibit λmax ~256 nm ().
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 249.112).
  • X-ray Diffraction : Validate crystal structure using SHELXL or WinGX for refinement ( ).

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of {2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid?

  • Methodological Answer : Use hybrid functionals like B3LYP with exact exchange corrections (Becke, 1993) to model thermochemical properties. Basis sets such as 6-311++G(d,p) are recommended for electron density mapping. For non-covalent interactions (e.g., propenyl substituent stacking), include dispersion corrections (e.g., D3BJ). Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity toward electrophiles or nucleophiles. Validate computational results against experimental IR and NMR data .

Q. What strategies are effective in resolving contradictions between experimental crystallographic data and computational models for this compound?

  • Methodological Answer :

  • Cross-Validation : Refine structures using multiple software (SHELXL vs. WinGX) to compare R-factors and electron density maps ( ).
  • Disorder Modeling : If thermal motion or dynamic disorder is observed (common in propenyl groups), apply PART instructions in SHELXL to partition occupancy.
  • Hamilton Test : Statistically assess model fit discrepancies (e.g., anisotropic vs. isotropic refinement).
  • Twinning Corrections : Use TWIN/BASF commands in SHELXL for non-merohedral twinning .

Q. How should researchers approach the analysis of unexpected byproducts formed during the synthesis of {2-Methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}acetic acid?

  • Methodological Answer :

  • Structural Identification : Use LC-MS/GC-MS to detect byproducts (e.g., dimerization or oxidation derivatives). Compare fragmentation patterns with databases ( ).
  • Mechanistic Studies : Isotopic labeling (e.g., deuterated chloroacetic acid) traces reaction pathways.
  • Computational Modeling : Simulate transition states (Gaussian/ORCA) to identify competing mechanisms (e.g., SN2 vs. radical pathways).
  • Condition Optimization : Reduce side reactions by lowering temperature, using inert atmospheres, or switching solvents (e.g., DMF for polar aprotic conditions) .

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